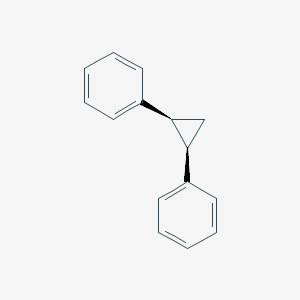
cis-1,2-Diphenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1,2-diphenylcyclopropane is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has unique structural features that make it a promising candidate for various research studies. In
Mechanism of Action
The mechanism of action of cis-1,2-diphenylcyclopropane is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that cis-1,2-diphenylcyclopropane may act as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Cis-1,2-diphenylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and aromatase, which are involved in inflammation and estrogen synthesis, respectively. Moreover, it has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
Cis-1,2-diphenylcyclopropane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. For instance, it has low solubility in water, which may limit its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on cis-1,2-diphenylcyclopropane. One potential area of focus is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to elucidate the mechanism of action of cis-1,2-diphenylcyclopropane and its potential applications in the treatment of various diseases. Furthermore, the development of novel analogs of cis-1,2-diphenylcyclopropane may lead to the discovery of more potent and selective compounds.
Synthesis Methods
Cis-1,2-diphenylcyclopropane can be synthesized using different methods, including the Simmons-Smith reaction, Grignard reaction, and Wittig reaction. However, the most commonly used method is the Wittig reaction, which involves the reaction of benzyltriphenylphosphonium chloride with cyclopropanecarboxaldehyde in the presence of a base. This reaction yields cis-1,2-diphenylcyclopropane as the major product.
Scientific Research Applications
Cis-1,2-diphenylcyclopropane has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. Moreover, it has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
1138-48-3 |
|---|---|
Product Name |
cis-1,2-Diphenylcyclopropane |
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1R,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |
InChI Key |
ZSIYTDQNAOYUNE-GASCZTMLSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
1138-48-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



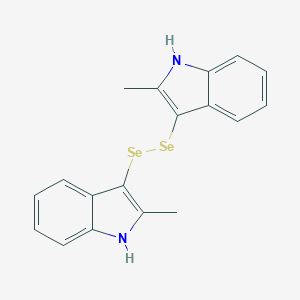


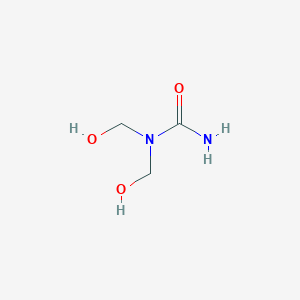



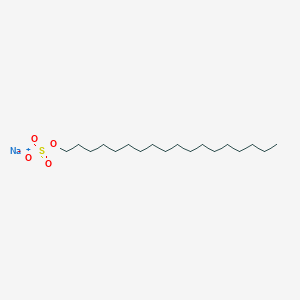

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
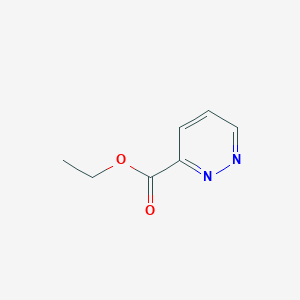
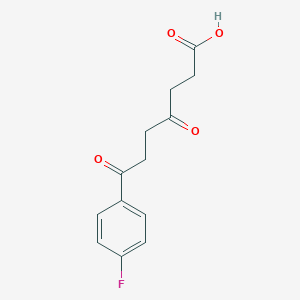
![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)
